
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is an organic compound with the molecular formula C9H12N2O2 It is a derivative of indene, featuring amino groups at positions 4 and 7, and hydroxyl groups at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol typically involves multi-step organic reactions. One common method starts with the reduction of indene derivatives, followed by the introduction of amino groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of indene derivatives, followed by amination and hydroxylation steps
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol involves its interaction with biological molecules. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Indandiol: A similar compound with hydroxyl groups at positions 1 and 2 but lacking amino groups.
4,7-Diaminoindene: A compound with amino groups at positions 4 and 7 but lacking hydroxyl groups.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917805-21-1 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4,7-diamino-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H12N2O2/c10-5-1-2-6(11)8-4(5)3-7(12)9(8)13/h1-2,7,9,12-13H,3,10-11H2 |
Clé InChI |
VVYSRNKXZJVMDB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=C(C=CC(=C21)N)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


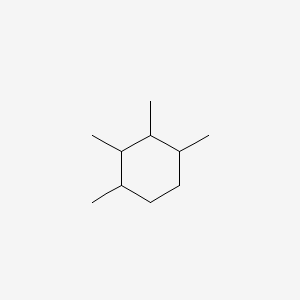
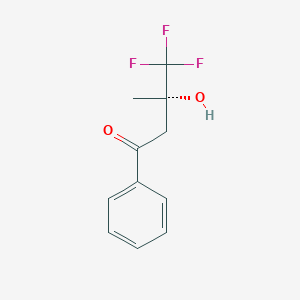
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
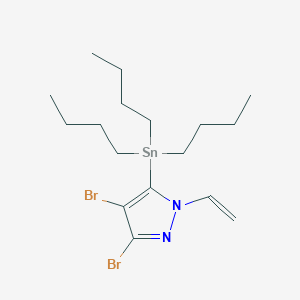

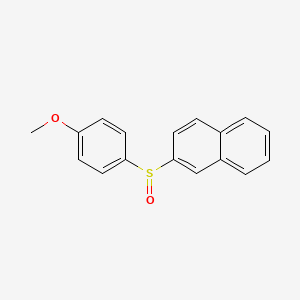
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
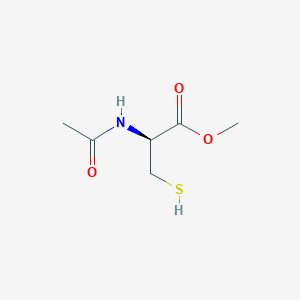
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
